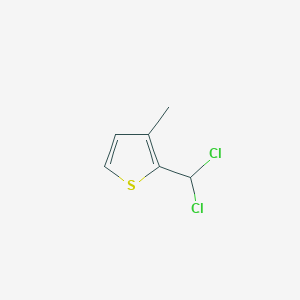
2-(Dichloromethyl)-3-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of the dichloromethyl and methyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-3-methylthiophene can be achieved through several methods. One common approach involves the chloromethylation of 3-methylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the thiophene ring to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction by-products.
化学反应分析
Types of Reactions
2-(Dichloromethyl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
2-(Dichloromethyl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(Dichloromethyl)-3-methylthiophene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including enzyme inhibition and DNA damage.
相似化合物的比较
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
3-Methylthiophene: A thiophene derivative without the dichloromethyl group.
2-Chloromethylthiophene: A related compound with a single chlorine atom on the methyl group.
Uniqueness
2-(Dichloromethyl)-3-methylthiophene is unique due to the presence of both dichloromethyl and methyl groups on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H6Cl2S |
|---|---|
分子量 |
181.08 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4-2-3-9-5(4)6(7)8/h2-3,6H,1H3 |
InChI 键 |
ZSCRTHSFELRTMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















